![molecular formula C12H17NO7S B5885094 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid, also known as BES, is a chemical compound that has been widely used in scientific research. BES is a sulfonamide compound that has a carboxylic acid group and a methoxy group attached to a benzene ring. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.37 g/mol. BES has been used in a variety of applications, including as a buffer in biochemical assays, a stabilizer for enzymes, and a masking agent for metal ions.
Mechanism of Action
The mechanism of action of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid is not well understood. However, it is thought to work by stabilizing the pH of the solution in which it is used, which can help to maintain the activity of enzymes and prevent denaturation.
Biochemical and Physiological Effects:
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective buffer for a variety of enzymes, as well as a stabilizer for enzymes and proteins. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has also been shown to be an effective masking agent for metal ions in biochemical assays. In addition, 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid in lab experiments is that it is an effective buffer for a variety of enzymes and proteins. It is also a good masking agent for metal ions, which can help to prevent interference in biochemical assays. However, one limitation of using 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid. One area of research could be to further investigate the mechanism of action of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid and how it stabilizes enzymes and proteins. Another area of research could be to investigate the antioxidant properties of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid and how they might be used to prevent oxidative damage to cells and tissues. Finally, research could be done to investigate the potential toxic effects of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid on cells and tissues, and how these effects might be mitigated.
Synthesis Methods
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid can be synthesized by reacting 2-methoxybenzoic acid with bis(2-chloroethyl)amine hydrochloride and sodium sulfite. The reaction yields 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid as a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has been widely used in scientific research as a buffer in biochemical assays. It has been shown to be an effective buffer for a variety of enzymes, including alkaline phosphatase, lactate dehydrogenase, and glucose oxidase. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has also been used as a stabilizer for enzymes and proteins, as it can protect them from denaturation and aggregation. In addition, 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid has been used as a masking agent for metal ions in biochemical assays, as it can prevent interference from metal ions that might otherwise interfere with the assay.
properties
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO7S/c1-20-11-3-2-9(8-10(11)12(16)17)21(18,19)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAOCGIMMMQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



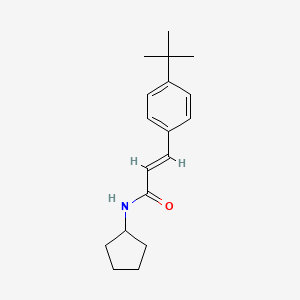
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
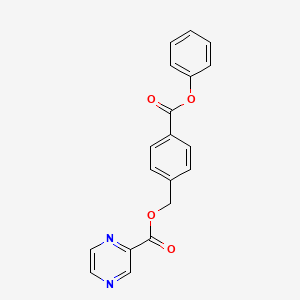
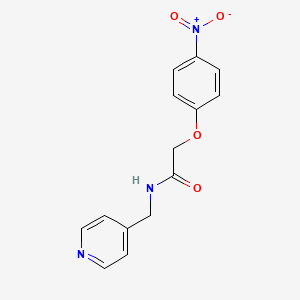


![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![3-[(3-fluorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5885051.png)
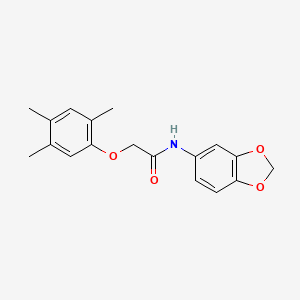

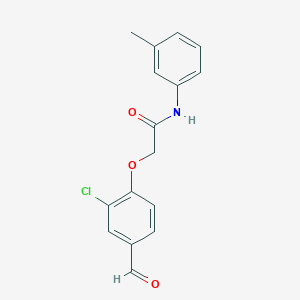
![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)